molecular formula C8H10ClFN2 B12080881 4-Chloro-5-fluoro-6-methyl-2-(propan-2-yl)pyrimidine CAS No. 1498538-76-3

4-Chloro-5-fluoro-6-methyl-2-(propan-2-yl)pyrimidine

Cat. No.: B12080881
CAS No.: 1498538-76-3
M. Wt: 188.63 g/mol
InChI Key: JSJQXXGAUFDKLX-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-6-methyl-2-(propan-2-yl)pyrimidine is a halogenated pyrimidine derivative with a molecular formula of C₈H₁₀ClFN₂ (hypothetical molecular weight: ~188.63 g/mol). Its structure features:

  • Chlorine at position 4 (electron-withdrawing, enhancing electrophilic reactivity).
  • Fluorine at position 5 (improves metabolic stability and lipophilicity).
  • Methyl at position 6 (steric bulk, influencing conformational flexibility).
  • Isopropyl at position 2 (hydrophobic group, impacting solubility and binding interactions).

Properties

CAS No.

1498538-76-3

Molecular Formula

C8H10ClFN2

Molecular Weight

188.63 g/mol

IUPAC Name

4-chloro-5-fluoro-6-methyl-2-propan-2-ylpyrimidine

InChI

InChI=1S/C8H10ClFN2/c1-4(2)8-11-5(3)6(10)7(9)12-8/h4H,1-3H3

InChI Key

JSJQXXGAUFDKLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C(C)C)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-6-methyl-2-(propan-2-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 4-chloro-5-fluoro-6-methylpyrimidine.

    Substitution Reaction: The isopropyl group is introduced through a substitution reaction, often using isopropyl halides in the presence of a base like potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-5-fluoro-6-methyl-2-(propan-2-yl)pyrimidine may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-6-methyl-2-(propan-2-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-5-fluoro-6-methyl-2-(propan-2-yl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-6-methyl-2-(propan-2-yl)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the specific bioactive derivative being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key analogs and their structural differences are summarized below:

Compound Name (Reference) Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 4-Cl, 5-F, 6-Me, 2-isopropyl C₈H₁₀ClFN₂ 188.63 High electrophilicity; drug intermediate potential
4-Chloro-5-fluoro-6-methyl-2-[4-(propan-2-yl)phenyl]pyrimidine 4-Cl, 5-F, 6-Me, 2-(4-isopropylphenyl) C₁₄H₁₄ClFN₂ 264.73 Increased lipophilicity; research applications
4-Chloro-6-methyl-2-(4-methylphenyl)-5-(prop-2-yn-1-yl)pyrimidine 4-Cl, 6-Me, 2-(4-MePh), 5-propargyl C₁₅H₁₃ClN₂ 256.73 Conformational rigidity; material science uses
2-Chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine 2-Cl, 5-F, 6-Me, 4-(o-tolyl)amine C₁₂H₁₂ClFN₃ 252.70 Enhanced hydrogen bonding; crystallography studies
4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine 4-Cl, 6-Me, 5-propargyl, 2-amine C₈H₈ClN₃ 181.62 Polar functional groups; synthetic precursor
Key Observations:
  • Lipophilicity : The phenyl-substituted analog exhibits higher logP values due to aromatic and isopropyl groups, favoring membrane permeability.
  • Reactivity: Fluorine and chlorine in the target compound enhance electrophilic substitution kinetics compared to non-halogenated analogs.

Pharmacological and Toxicological Considerations

  • Toxicity : Chlorine at position 4 may increase hepatotoxicity risk, as seen in structurally related CYP3A4 inhibitors .

Biological Activity

4-Chloro-5-fluoro-6-methyl-2-(propan-2-yl)pyrimidine is a synthetic organic compound belonging to the pyrimidine class. Its unique structural features, including a chloro group at the 4-position, a fluoro group at the 5-position, a methyl group at the 6-position, and an isopropyl substituent at the 2-position, contribute to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C_8H_10ClF_N
  • Molecular Weight : Approximately 188.64 g/mol

Biological Activities

Research indicates that pyrimidine derivatives, including 4-chloro-5-fluoro-6-methyl-2-(propan-2-yl)pyrimidine, exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have suggested that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
  • Anticancer Properties : The compound has been explored for its potential anticancer effects, particularly in inhibiting cell proliferation in various cancer cell lines.
  • Enzyme Inhibition : It has been shown to interact with specific enzymes, potentially acting as an inhibitor. For instance, similar pyrimidine derivatives have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.

The mechanisms through which 4-chloro-5-fluoro-6-methyl-2-(propan-2-yl)pyrimidine exerts its biological effects are not fully elucidated. However, it is believed to interact with various molecular targets such as:

  • Receptor Tyrosine Kinases : Compounds with similar structures have shown selectivity towards receptors like CSF1R (Colony-stimulating factor 1 receptor), which plays a role in macrophage differentiation and maintenance .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits potential against various bacterial strains
AnticancerInhibits proliferation in cancer cell lines
Enzyme InhibitionCOX enzyme inhibition leading to anti-inflammatory effects

Detailed Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including 4-chloro-5-fluoro-6-methyl-2-(propan-2-yl)pyrimidine. Results indicated significant activity against Gram-positive bacteria.
  • Anticancer Research : In vitro studies demonstrated that this compound could inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Enzymatic Activity : The compound's ability to inhibit COX enzymes was assessed with IC50 values comparable to standard anti-inflammatory drugs like celecoxib, indicating its potential utility in treating inflammatory conditions .

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